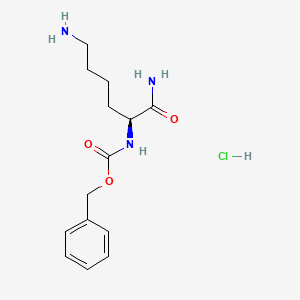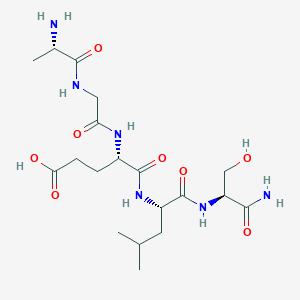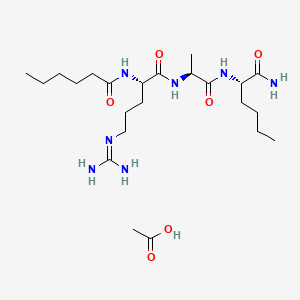
Z-Lys-NH2 hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Lys-NH2 hydrochloride: is a synthetic peptide derivative with the chemical name benzyl (5S)-5,6-diamino-6-oxohexylcarbamate hydrochloride . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
Chemistry: Z-Lys-NH2 hydrochloride is used in peptide synthesis and as a building block for more complex molecules. Its reactivity with various electrophiles makes it a versatile intermediate in organic synthesis .
Biology and Medicine: In biological research, Z-Lys-NH2 hydrochloride is used for labeling and crosslinking proteins. It is also investigated for its potential therapeutic applications, including as a component in drug delivery systems and as a scaffold for tissue engineering .
Industry: In the industrial sector, Z-Lys-NH2 hydrochloride is used in the production of biocompatible materials and hydrogels. These materials have applications in drug delivery, wound healing, and as scaffolds for cell culture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Lys-NH2 hydrochloride typically involves the protection of the amino groups of lysine followed by the introduction of the benzyl group. The process includes:
Protection of the amino groups: The amino groups of lysine are protected using carbamate groups.
Introduction of the benzyl group: The protected lysine is then reacted with benzyl chloroformate to introduce the benzyl group.
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield Z-Lys-NH2 hydrochloride.
Industrial Production Methods: Industrial production of Z-Lys-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Z-Lys-NH2 hydrochloride can undergo substitution reactions where the amino groups react with various electrophiles.
Acylation and Alkylation: The primary amines in Z-Lys-NH2 hydrochloride are nucleophilic and can participate in acylation and alkylation reactions with reagents like acyl chlorides and alkyl halides.
Common Reagents and Conditions:
N-hydroxysuccinimide esters (NHS esters): Used for acylation reactions.
Isothiocyanates and isocyanates: Commonly used for labeling and crosslinking reactions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, acylation with NHS esters results in the formation of amides, while reactions with isothiocyanates yield thioureas .
Mécanisme D'action
The mechanism of action of Z-Lys-NH2 hydrochloride involves its interaction with primary amines in proteins and peptides. The compound’s primary amines are nucleophilic, allowing them to react with various electrophilic reagents. This reactivity is utilized in crosslinking and labeling applications, where Z-Lys-NH2 hydrochloride forms stable covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
H-Lys(Z)-NH2 hydrochloride: Similar in structure but with different protecting groups.
Fmoc-Lys(Z)-OH: Another lysine derivative used in peptide synthesis.
Boc-Lys(Z)-OH: Used for similar applications but with different protecting groups.
Uniqueness: Z-Lys-NH2 hydrochloride is unique due to its specific protecting groups and reactivity profile. Its ability to form stable covalent bonds with a variety of electrophiles makes it particularly useful in crosslinking and labeling applications .
Propriétés
IUPAC Name |
benzyl N-[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c15-9-5-4-8-12(13(16)18)17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEZKXTTYPBMFC-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718491 |
Source


|
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112785-42-9 |
Source


|
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B612777.png)



![[Nle11]-SUBSTANCE P](/img/structure/B612786.png)





